

Cortodoxone-d2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cortodoxone-d2

Cat. No.: B6594704

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Cortodoxone-d2**, a deuterated analog of the endogenous glucocorticoid steroid hormone, Cortodoxone. This guide details the available analytical data, outlines relevant experimental protocols for its characterization, and presents a visual representation of a typical analytical workflow. **Cortodoxone-d2** serves as a valuable internal standard for the accurate quantification of Cortodoxone in various biological matrices.

Quantitative Data Summary

The following table summarizes the key analytical and physical data for **Cortodoxone-d2**, compiled from various sources.

Parameter	Value	Source(s)
Chemical Identity		
Chemical Name	11-Deoxycortisol-d2	DC Chemicals, MedChemExpress
Synonyms	Cortexolone-d2, Reichstein's substance S-d2	MedChemExpress
CAS Number	1271728-08-5	DC Chemicals
Molecular Formula	C ₂₁ H ₂₈ D ₂ O ₄	DC Chemicals
Molecular Weight	348.47 g/mol	DC Chemicals
Purity		
Purity (by HPLC)	99.00%	MedChemExpress
Physical Properties		
Appearance	Solid	-
Storage Conditions	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months	DC Chemicals

Experimental Protocols

Detailed experimental protocols for the comprehensive analysis of **Cortodoxone-d2** are crucial for its proper application in research. The following sections describe methodologies for identity confirmation and purity assessment, based on established analytical techniques for steroids.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of **Cortodoxone-d2**.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of steroids.^[1]

- **Sample Preparation:** A stock solution of **Cortodoxone-d2** is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock is further diluted to an appropriate

concentration for LC-MS/MS analysis.

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 μ m particle size) is typically used for the separation of steroids.
 - Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is employed.
 - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroids.
 - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.
 - Data Acquisition: The instrument is operated in full scan mode to determine the parent ion mass (m/z) corresponding to $[M+H]^+$. For structural confirmation, product ion scans (MS/MS) are performed by fragmenting the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the **Cortodoxone-d2** sample by separating it from any potential impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).

- **Mobile Phase:** An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.
- **Detection:** UV detection at a wavelength where Cortodoxone absorbs, typically around 242 nm.
- **Sample Preparation:** A known concentration of **Cortodoxone-d2** is dissolved in the mobile phase.
- **Analysis:** The sample is injected into the HPLC system. The retention time and peak area of the main component (**Cortodoxone-d2**) are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

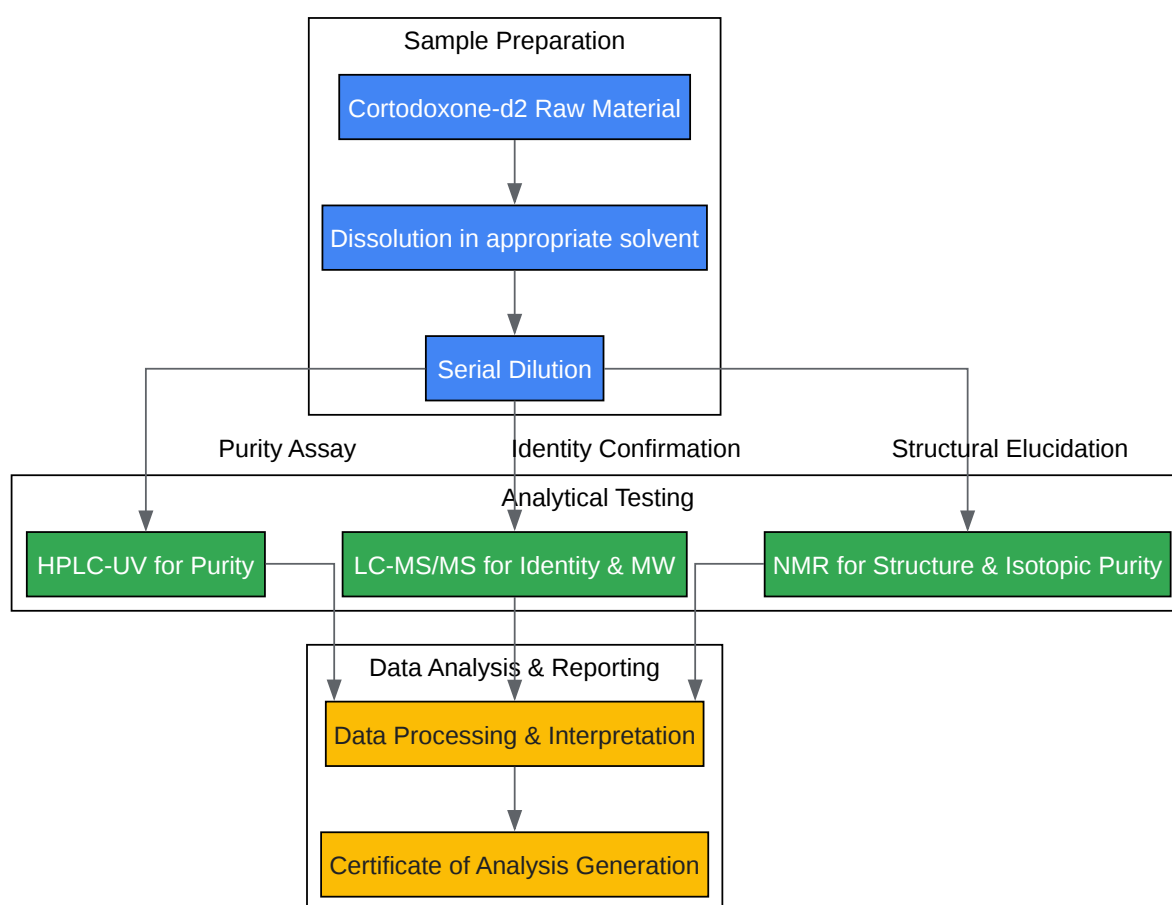
Objective: To provide detailed structural information and confirm the position of the deuterium labels.

Methodology:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The **Cortodoxone-d2** sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
- **^1H NMR:** The ^1H NMR spectrum will show signals for all non-deuterated protons in the molecule. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.
- **^{13}C NMR:** The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.
- **2D NMR (e.g., COSY, HSQC, HMBC):** These experiments can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Visualized Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a **Cortodoxone-d2** standard.



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Caption: Analytical workflow for **Cortodoxone-d2** characterization.

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References

- 1. medchemexpress.com [medchemexpress.com]
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